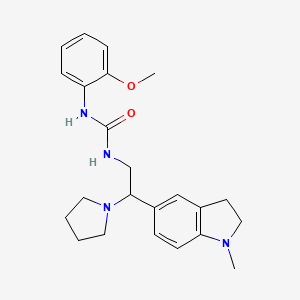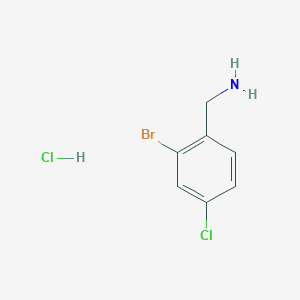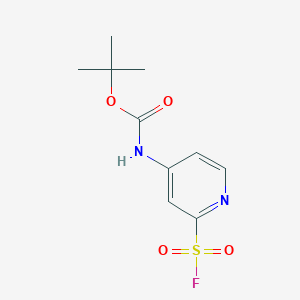![molecular formula C16H17N3O4S B2820926 Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 383148-62-7](/img/structure/B2820926.png)
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate” is a chemical compound of interest due to its potential bioactivity . It is synthesized by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This compound is potentially useful as an analgesic and antidyslipidemic agent .
Synthesis Analysis
The compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P2(1)/c with unit cell dimensions a = 8.2435 (8), b = 9.3390 (9), c = 18.2823 (18) Å, β = 91.123 (2)°, V = 1407.2 (2) Å3, Z = 4, R1 = 0.0465, and wR2 = 0.1055 . The crystal structure is stabilized by N–H···O = C and C–H···O hydrogen-bonding interactions that interconnect molecules into chains running along the b axis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . The product of this reaction is the compound of interest .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and with complete regioselectivity. This method expands the scope of reactions for synthesizing highly functionalized tetrahydropyridines, indicating a broader applicability in organic synthesis and potential pharmaceutical development (Zhu, Lan, & Kwon, 2003).
Development of Antioxidant and Antimicrobial Agents : The Biginelli reaction has been utilized to produce thiazolopyrimidine derivatives, which were further reacted to yield compounds with moderate to good antioxidant and antimicrobial activities. This showcases the compound's potential in the development of new therapeutic agents (Youssef & Amin, 2012).
Biochemical Applications
Fluoroionophores and Metal Ion Detection : Research has developed fluoroionophores from derivatives that exhibit spectra diversity when interacting with various metal cations. These compounds have shown specific chelation properties, particularly with Zn+2, highlighting their utility in selective metal ion detection and potential applications in biochemical studies (Hong et al., 2012).
Potential Bioactivity
Analgesic and Antidyslipidemic Properties : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a closely related compound, was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent. The compound's crystal structure and preliminary in silico screening suggest its possible use in treating various metabolic and inflammatory conditions (Navarrete-Vázquez et al., 2011).
Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and characterized for in vitro antioxidant activity and in vivo radioprotection. This research points towards the compound's utility in mitigating oxidative stress and protecting against radiation-induced damage, underscoring its potential in antioxidant therapy and radioprotection (Mohan et al., 2014).
Orientations Futures
The compound is of interest with respect to its potential bioactivity as an analgesic and antidyslipidemic agent . Future research could focus on further exploring these potential bioactivities and developing this compound for therapeutic applications. It is also suggested that the compound could possess antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects , which could be areas of interest for future research.
Propriétés
IUPAC Name |
ethyl 4-(4-acetamidophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-22-15(21)13-9-17-16(24-3)19-14(13)23-12-7-5-11(6-8-12)18-10(2)20/h5-9H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQHDQCIACGZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)NC(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)



![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)


![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)
